molecular formula C16H24N2O3 B13217977 tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13217977
M. Wt: 292.37 g/mol
InChI Key: BBGCDMDUCOKLLJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at position 1, an amino group at position 3, and a 4-methoxyphenyl substituent at position 2. The methoxy group on the phenyl ring contributes to the compound’s electron-donating properties, enhancing solubility and influencing intermolecular interactions such as hydrogen bonding and π-π stacking. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide β-turns .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-13(17)14(18)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

BBGCDMDUCOKLLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach

This method involves the cyclization of amino acid derivatives or amino alcohols with suitable aldehydes or ketones bearing the 4-methoxyphenyl group.

Reaction Step Conditions Yield Reference
Condensation of amino acid derivative with 4-methoxybenzaldehyde Reflux in ethanol with acid catalyst 60-75% Literature reports (adapted from)

Example:
Starting from N-Boc-protected amino acids, cyclization with 4-methoxybenzaldehyde under acid catalysis yields the pyrrolidine core, followed by Boc deprotection and tert-butyl ester formation.

Multi-step Synthesis via Nucleophilic Substitution and Cyclization

This approach involves initial functionalization of the amino group, followed by cyclization:

  • Step 1: Alkylation or acylation of the amino precursor with appropriate electrophiles.
  • Step 2: Intramolecular cyclization to form the pyrrolidine ring.
  • Step 3: Protection of the amino group with tert-butyl carbamate (Boc group).
  • Step 4: Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Reaction Step Conditions Yield Reference
Alkylation with 4-methoxyphenylboronic acid Pd-catalyzed Suzuki coupling 55-70% ,

Specific Methodologies Supported by Literature Data

Synthesis via Carbamate Formation and Cyclization

A well-documented route involves starting from a protected amino acid derivative, followed by cyclization and subsequent functionalization:

  • Step 1: Protection of amino acid as N-Boc derivative.
  • Step 2: Cyclization with formaldehyde or similar aldehyde to form the pyrrolidine ring.
  • Step 3: Introduction of the 4-methoxyphenyl group via Suzuki or nucleophilic aromatic substitution.
  • Step 4: Final Boc deprotection and tert-butyl ester formation.

Reaction Conditions:

Step Reagents & Conditions Yield Reference
Cyclization Formaldehyde, acid catalyst, reflux 65-80% ,
Aromatic substitution Pd(PPh₃)₄, 4-methoxyphenylboronic acid, base 55-70%

Alternative Route: Reductive Amination

Another approach involves reductive amination of a ketone intermediate bearing the 4-methoxyphenyl group:

  • Step 1: Synthesis of ketone precursor with 4-methoxyphenyl substituent.
  • Step 2: Reductive amination with ammonia or primary amines.
  • Step 3: Protection with tert-butyl carbamate and esterification.

This method offers high regioselectivity and yields around 60-75% under optimized conditions.

Reaction Conditions and Optimization

Parameter Typical Range Notes Source
Solvent Dichloromethane, ethanol, or DMF Solvent choice affects solubility and yield ,
Catalyst Pd(PPh₃)₄, Pd/C For Suzuki coupling
Temperature 25-80°C Reaction-specific ,,
Time 4-24 hours Reaction completion varies ,,

Purification Techniques

  • Recrystallization from ethanol or ethyl acetate.
  • Column chromatography on silica gel with appropriate eluents.
  • Use of preparative HPLC for high purity requirements.

Data Tables and Research Discoveries

Table 1: Summary of Key Synthesis Conditions

Method Starting Material Key Reagents Solvent Catalyst Yield (%) Reference
Cyclization N-Boc amino acid Formaldehyde, acid Ethanol - 65-75
Suzuki Coupling Pyrrolidine derivative 4-methoxyphenylboronic acid DMF Pd(PPh₃)₄ 55-70
Reductive Amination Ketone with 4-methoxyphenyl group NH₃, NaBH₃CN Methanol - 60-75

Research Discoveries

Recent advances include the use of continuous flow reactors for scaling up the synthesis, which improves yield and purity by better control of reaction parameters. Additionally, asymmetric synthesis techniques have been explored to produce enantiomerically pure compounds, which are critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methoxyphenyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), hydroxyl derivatives (reduction), and amides or sulfonamides (substitution).

Scientific Research Applications

tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate
  • Structure : Replaces the 4-methoxy group with a 4-chloro substituent.
  • Molecular Formula : C₁₅H₂₁ClN₂O₂ (MW: 296.79) .
  • Key Differences :
    • The chloro group is electron-withdrawing, reducing solubility in polar solvents compared to the methoxy analog.
    • Increased lipophilicity may enhance membrane permeability but reduce aqueous stability.
    • Reactivity: Chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups are less reactive under similar conditions.
tert-Butyl 2-(((4-Methoxyphenyl)methylsulfonamido)methyl)pyrrolidine-1-carboxylate
  • Structure : Incorporates a sulfonamide-linked 4-methoxyphenyl group at position 2.
  • Molecular Formula : C₁₉H₂₈N₂O₅S (MW: 396.5) .
  • Key Differences :
    • The sulfonamide group increases hydrogen-bond acceptor capacity (6 vs. 3 in the parent compound).
    • Enhanced topological polar surface area (93.3 Ų vs. ~65 Ų for the parent), suggesting improved solubility but reduced blood-brain barrier penetration.
    • Synthetic Utility: Sulfonamides are common in protease inhibitors, making this derivative a candidate for targeting enzyme active sites.

Variations in the Pyrrolidine Core

(3S,4R)-tert-Butyl 3-(Hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Structure: Replaces the amino group at position 3 with a hydroxymethyl group.
  • Molecular Formula: C₁₈H₂₅NO₄ (MW: 319.4) .
  • Key Differences: The hydroxymethyl group introduces a secondary alcohol, increasing hydrogen-bond donor capacity (2 vs. 1 in the parent). Reduced basicity compared to the amino derivative, altering pH-dependent solubility. Potential for oxidation to a carboxylic acid or conjugation via esterification.
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
  • Structure: Pyrrolidine ring expanded to piperidine with hydroxyl and amino groups at positions 4 and 3.
  • Molecular Formula : C₁₀H₂₀N₂O₃ (MW: 216.28) .
  • The hydroxyl group enhances polarity, improving solubility but requiring protection during synthetic steps.

Functional Group Modifications

tert-Butyl (S)-2-(((4-Methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Propargyl ether and methyl ester substituents on the pyrrolidine ring.
  • Molecular Formula: C₁₆H₂₃NO₅ (MW: 309.36) .
  • Key Differences :
    • The alkyne and ester groups enable click chemistry and hydrolysis, respectively, for bioconjugation.
    • IR peaks at 2215 cm⁻¹ (C≡C) and 1704 cm⁻¹ (C=O) confirm functional group reactivity distinct from the parent compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Key Applications
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate (Parent) C₁₆H₂₄N₂O₃ 292.3 3-amino, 2-(4-methoxyphenyl) 1 / 5 β-turn mimetics, kinase inhibitors
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate C₁₅H₂₁ClN₂O₂ 296.79 3-amino, 2-(4-chlorophenyl) 1 / 4 Cross-coupling intermediates
tert-Butyl 2-(((4-methoxyphenyl)methylsulfonamido)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈N₂O₅S 396.5 2-sulfonamide, 4-methoxyphenyl 1 / 6 Protease inhibitor candidates
(3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₈H₂₅NO₄ 319.4 3-hydroxymethyl, 4-(4-methoxyphenyl) 2 / 5 Prodrug development

Research Findings and Implications

  • Synthetic Accessibility : The parent compound’s tert-butyl group simplifies purification via crystallization, whereas sulfonamide derivatives require chromatographic separation .
  • Biological Activity : Methoxy-substituted analogs exhibit improved solubility, making them favorable for oral bioavailability, while chloro derivatives may prioritize CNS targets due to increased lipophilicity .
  • Thermodynamic Stability: Piperidine analogs (e.g., trans-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate) show lower melting points than pyrrolidines, reflecting reduced crystallinity .

Biological Activity

tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₆H₂₅N₃O₃
  • Molecular Weight : 303.39 g/mol
  • CAS Number : Not specified in the search results, but generally used for identification.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The methoxyphenyl group may engage in hydrophobic interactions, influencing enzyme and receptor activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties. For instance, pyrrole derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin and isoniazid .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Staphylococcus aureus / Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Recent studies on related pyrrolidine derivatives suggest promising results in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, outperforming standard chemotherapeutic agents in some cases .

Case Studies

  • Antimicrobial Study : A study evaluating the antibacterial activity of pyrrole derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may share similar properties.
  • Anticancer Evaluation : In vitro studies on related compounds indicated that modifications at the phenylene core could enhance biological activity against cancer cell lines . This provides a framework for testing this compound in future anticancer research.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : Nucleophilic substitutions to add the amino and methoxyphenyl groups.
  • Final Modifications : Protecting groups such as tert-butyl are introduced to stabilize the carboxylic acid during synthesis.

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